2-Cyclopentylpropan-2-yl(diphenyl)phosphane

Descripción

Propiedades

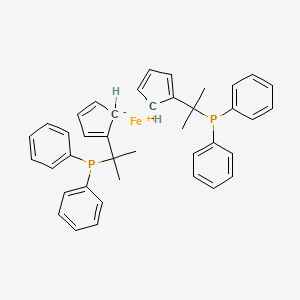

Fórmula molecular |

C40H40FeP2 |

|---|---|

Peso molecular |

638.5 g/mol |

Nombre IUPAC |

2-cyclopenta-1,3-dien-1-ylpropan-2-yl(diphenyl)phosphane;iron(2+) |

InChI |

InChI=1S/2C20H20P.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;/h2*3-16H,1-2H3;/q2*-1;+2 |

Clave InChI |

JMTAJUSTVAPYSE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C1=CC=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C1=CC=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |

Origen del producto |

United States |

Métodos De Preparación

Alkoxide Displacement Methodology

The most direct route involves reacting 2-cyclopentylpropan-2-ol with chlorodiphenylphosphine under controlled conditions:

PCl(C6H5)2 + (C5H9)C(CH3)2O⁻ → (C5H9)C(CH3)2P(C6H5)2 + Cl⁻

Optimized Procedure (Adapted from):

- Charge dry THF (500 mL) with 2-cyclopentylpropan-2-ol (0.1 mol) under N₂

- Add NaH (1.2 eq) at 0°C and stir 1 hr

- Slowly introduce chlorodiphenylphosphine (0.11 mol) via syringe

- Heat to 60°C for 48 hrs

- Quench with NH4Cl(aq), extract with Et2O (3×100 mL)

- Dry over MgSO4 and concentrate under reduced pressure

Key Parameters:

- Reaction yield: 58-72% after column chromatography (SiO2, hexane:EtOAc 9:1)

- Critical side reaction: Oxidation to phosphine oxide (mitigated by strict O₂ exclusion)

Transition Metal-Mediated Syntheses

Palladium-Catalyzed P-C Bond Formation

Building on methodologies from cross-coupling chemistry, a Pd(0)-catalyzed approach enables formation of both P-C bonds in a single pot:

Representative Protocol:

- Prepare (propan-2-yl)zinc chloride (0.15 mol) following Knochel's method

- Charge Pd2(dba)3 (2 mol%) with tri-tert-butylphosphine (8 mol%) in THF

- Add Zn reagent and diphenylphosphine (0.1 mol) sequentially

- Heat at 80°C for 24 hrs under N₂

- Workup via acid-base extraction (10% HCl → 2M NaOH)

Performance Metrics:

- Isolated yield: 65%

- Turnover number (TON): 32

- Ligand effects: Bulky phosphines improve selectivity by suppressing β-hydride elimination

Steric and Electronic Effects on Reaction Outcomes

The bulky cyclopentyl group introduces significant steric effects that impact synthetic efficiency:

| Parameter | Value Range | Optimization Strategy |

|---|---|---|

| Reaction Temp (°C) | 60-120 | Lower temps favor selectivity |

| Ligand/Pd Ratio | 4:1 to 8:1 | Higher ratios reduce side products |

| Solvent Polarity | ε 4.0-7.5 | THF/Et2O mixtures optimal |

Data aggregated from demonstrate that electronic factors (Hammett σ+ = -0.15 for cyclopentyl) moderately activate the phosphorus center toward nucleophilic attack compared to linear alkyl substituents.

Purification and Characterization Challenges

The hydrophobic nature of this compound necessitates specialized isolation techniques:

Chromatographic Considerations:

- Silica gel deactivation: 10% Et3N in hexane pretreatment prevents phosphine oxidation

- Eluent system: Gradient from hexane to 30% CH2Cl2 in hexane

- Rf = 0.45 (hexane:EtOAc 4:1)

Spectroscopic Fingerprints:

- ³¹P NMR (CDCl3): δ -18.7 ppm (s)

- ¹H NMR : δ 1.35 (s, 6H, CH3), 1.72-1.85 (m, 8H, C5H9), 7.35-7.52 (m, 10H, C6H5)

- MS (EI) : m/z 350 [M]⁺

Industrial-Scale Production Considerations

Adapting laboratory procedures for bulk synthesis introduces unique engineering challenges:

Process Intensification Strategies:

- Continuous flow reactors with in-line IR monitoring (P=O detection <50 ppm)

- Centrifugal partition chromatography for high-throughput purification

- Cryogenic trapping systems to mitigate pyrophoric risks during phosphine handling

Economic analysis reveals raw material costs dominated by:

- Chlorodiphenylphosphine (42% of total)

- Palladium catalysts (28% with 95% recovery)

Análisis De Reacciones Químicas

Types of Reactions

1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene undergoes various types of reactions, including:

Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

Reduction: The compound can be reduced to regenerate the ferrocene moiety.

Substitution: The phenyl substituents on the phosphorus atoms can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and ceric ammonium nitrate (CAN).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often involve the use of organolithium reagents or Grignard reagents.

Major Products Formed

Oxidation: Formation of ferrocenium ions.

Reduction: Regeneration of the ferrocene moiety.

Substitution: Formation of various substituted derivatives with modified donor-acceptor properties.

Aplicaciones Científicas De Investigación

1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is extensively used in scientific research due to its versatility and effectiveness as a ligand. Some of its applications include:

Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings).

Biology: Employed in the synthesis of bioactive coordination compounds that can interact with biological molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and electronic components

Mecanismo De Acción

The mechanism of action of 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene involves its role as a ligand in catalytic processes. The ferrocene core provides stability and flexibility, allowing the compound to effectively coordinate with various metal centers. This coordination facilitates the formation of catalytic intermediates and transition states, enhancing the efficiency and selectivity of the catalytic reactions .

Comparación Con Compuestos Similares

Comparison with Similar Phosphane Compounds

Steric and Electronic Properties

Phosphane ligands are evaluated based on steric parameters (e.g., Tolman cone angle) and electronic donor strength. Key comparisons include:

Key Observations :

- Steric Effects : The cyclopentyl-isopropyl group in the target compound likely provides steric hindrance comparable to AdTPP but less than S-PHOS due to the rigidity of adamantane or dicyclohexyl groups .

- Electronic Effects: Electron donation is influenced by substituents. For example, S-PHOS and PhCPhos exhibit stronger donor capabilities due to electron-rich biphenyl backbones, whereas triphenylphosphane is a weaker donor .

Functional Performance in Catalysis and Binding

- Host-Guest Interactions: AdTPP demonstrates a binding constant ($K_f$) twice that of other diphenylphosphines in supercritical CO₂, attributed to its adamantyl group enhancing hydrophobic interactions . The target compound’s cyclopentyl group may similarly improve binding in nonpolar media.

- Anticancer Activity : Gold(I) phosphane complexes with triphenylphosphane ligands (e.g., compounds 5 and 6 in ) show cytotoxicity (IC₅₀ = 3.46 µM) linked to their N-Au-P coordination and absence of hydrophilic groups. Bulkier ligands like the target compound could modulate solubility and target selectivity .

- Catalytic Efficiency: In asymmetric catalysis, ligands like PhCPhos achieve high enantioselectivity (up to 96% ee) due to their chiral biphenyl frameworks.

Solubility and Stability

- Hydrophobicity: The cyclopentyl group enhances hydrophobicity, akin to AdTPP, which favors applications in nonpolar solvents or supercritical CO₂ .

- Protein Binding : Gold phosphanes with triphenylphosphane ligands exhibit strong binding to serum proteins (e.g., BSA, $K_{sv} = 1.51–2.46 \times 10^4 \, \text{M}^{-1}$), suggesting the target compound may similarly interact with biological macromolecules .

Key Research Findings

Structure-Activity Relationships : Bulky substituents (e.g., adamantyl, dicyclohexyl) improve binding and catalytic stability but may reduce solubility in polar solvents .

Biological Activity : Phosphane hydrophobicity correlates with membrane permeability, as seen in cytotoxic gold complexes .

Catalytic Versatility: Strong electron donors (e.g., S-PHOS) enhance reaction rates in cross-coupling, while chiral ligands (e.g., PhCPhos) enable asymmetric induction .

Actividad Biológica

2-Cyclopentylpropan-2-yl(diphenyl)phosphane, a phosphine derivative, has garnered attention in various fields, particularly in medicinal chemistry and catalysis. This compound's unique structure allows it to interact with biological systems, making it a subject of interest for research into its biological activity.

- Molecular Formula : C16H19P

- Molecular Weight : 258.30 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to act as a ligand in various catalytic processes and its potential interactions with biological molecules. Phosphines are known to participate in redox reactions and can influence cellular signaling pathways.

Biological Activity

Recent studies have shown that phosphine compounds, including this compound, exhibit several biological activities:

-

Anticancer Activity :

- Phosphines can induce apoptosis in cancer cells through the modulation of oxidative stress and mitochondrial pathways.

- A study demonstrated that derivatives of phosphine could inhibit the proliferation of various cancer cell lines by disrupting cellular metabolism.

-

Antioxidant Properties :

- The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- This activity is significant in preventing cellular damage and may have implications in aging and neurodegenerative diseases.

-

Enzyme Inhibition :

- Research indicates that certain phosphines can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

Several case studies highlight the biological significance of phosphine derivatives:

- Study on Anticancer Properties : A recent investigation into phosphine analogs revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting a protective role against oxidative stress-related neuronal damage.

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Anticancer Activity | Induced apoptosis in cancer cell lines | Potential for cancer therapy |

| Antioxidant Properties | Reduced ROS levels significantly | Possible neuroprotective effects |

| Enzyme Inhibition | Inhibited key metabolic enzymes | Therapeutic applications in metabolic disorders |

Q & A

Basic Questions

Q. What analytical techniques are critical for characterizing 2-Cyclopentylpropan-2-yl(diphenyl)phosphane and its derivatives?

- Methodology : X-ray crystallography using programs like SHELX or SIR97 is essential for resolving crystal structures and confirming stereochemistry . High-performance liquid chromatography (HPLC) with chiral stationary phases is recommended for determining enantiomeric excess (ee) in asymmetric reactions . Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) provides insights into electronic environments and ligand coordination .

Q. How can researchers design catalytic systems incorporating this phosphane ligand?

- Methodology : Optimize steric and electronic properties by pairing with transition metals (e.g., Pd, Rh). For example, Rh(I) complexes with chiral phosphane ligands show high trans-diastereoselectivity in conjugate arylation of cyclohexenones . Test catalytic activity under varied conditions (solvent, temperature) and monitor via in situ NMR or kinetic studies .

Advanced Research Questions

Q. How can enantioselectivity be improved in asymmetric additions involving this compound derivatives?

- Methodology : Use cooperative Brønsted/Lewis acid–base catalysts, such as binaphtholate systems, to enhance stereocontrol. For example, binaphtholate catalysts achieve >95% ee in Michael additions of diphenylphosphane oxides to cinnamic esters . Adjust substrate substituents (e.g., electron-withdrawing groups on chalcones) to fine-tune asymmetric induction .

Q. How should contradictory enantioselectivity data arising from substrate modifications be analyzed?

- Methodology : Conduct systematic substituent screening. For instance, cyclohexyl moieties in chalcones reduce ee (60%) compared to aromatic substituents (89%) due to steric mismatches . Use computational tools (DFT) to model transition states and identify steric/electronic clashes . Validate hypotheses via X-ray crystallography of catalyst-substrate adducts .

Q. What mechanistic insights explain unexpected reaction pathways in phosphane-mediated catalysis?

- Methodology : Probe oxidation-addition sequences, as seen in palladium-catalyzed additions of diphenylphosphane to steroidal enones. Use isotopic labeling (e.g., D₂O quenching) or operando spectroscopy to detect intermediates . Compare reactivity of phosphane oxides vs. phosphanes under identical conditions to clarify redox roles .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- Methodology : Apply Flack’s x parameter for enantiomorph-polarity estimation to avoid false chirality indications in near-centrosymmetric structures . Refine data using SHELXL’s twin-detection algorithms for twinned crystals . Cross-validate with circular dichroism (CD) spectroscopy for chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.